molecular formula C7H3ClF3N3 B11886190 3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B11886190
M. Wt: 221.57 g/mol
InChI Key: ZJSYXFSMXPPOTC-UHFFFAOYSA-N
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Description

3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring This compound is notable for its unique chemical structure, which includes a chlorine atom and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and organoboron reagents under mild conditions . Another method involves the construction of the pyridine ring from a trifluoromethyl-containing building block .

Industrial Production Methods

Industrial production of this compound often involves the use of advanced synthetic techniques to ensure high yield and purity. The process may include steps such as chlorination and fluorination, followed by cyclization to form the desired heterocyclic structure .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, trifluoromethyl copper for introducing the trifluoromethyl group, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets. The presence of the trifluoromethyl group and chlorine atom can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is unique due to its combination of a pyrazole and pyridine ring, along with the presence of both a chlorine atom and a trifluoromethyl group.

Properties

Molecular Formula

C7H3ClF3N3

Molecular Weight

221.57 g/mol

IUPAC Name

3-chloro-6-(trifluoromethyl)-2H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C7H3ClF3N3/c8-6-5-4(13-14-6)1-3(2-12-5)7(9,10)11/h1-2H,(H,13,14)

InChI Key

ZJSYXFSMXPPOTC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C(NN=C21)Cl)C(F)(F)F

Origin of Product

United States

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